molecular formula C10H11BrO B564643 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran CAS No. 1189652-25-2

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Cat. No.: B564643
CAS No.: 1189652-25-2
M. Wt: 231.125
InChI Key: JRKZQRRYNCMSCB-JAJFWILCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isotopic Substituent Configuration

The molecular structure of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran exhibits a sophisticated arrangement characterized by a benzofuran heterocyclic core with a deuterium-labeled bromoethyl substituent at the 5-position. The compound possesses the molecular formula C10H7D4BrO, representing a molecular weight of 231.12 daltons, which constitutes a 4.01 dalton increase compared to the non-deuterated analog. The benzofuran framework consists of a fused benzene-furan ring system, where the furan ring adopts a saturated 2,3-dihydro configuration, creating a coumaran-type structure that provides conformational stability.

The isotopic substitution pattern involves the replacement of all four hydrogen atoms within the bromoethyl side chain with deuterium atoms, specifically targeting the methylene positions adjacent to both the aromatic ring and the bromine substituent. This selective deuteration strategy preserves the electronic properties of the aromatic system while introducing distinctive isotopic markers that facilitate analytical differentiation. The bromine atom maintains its position at the terminal carbon of the ethyl chain, providing a characteristic halogen signature that influences both the compound's reactivity profile and its spectroscopic behavior.

Conformational analysis reveals that the bromoethyl side chain adopts an extended configuration that minimizes steric interactions with the benzofuran core structure. The carbon-carbon bond distances within the deuterated ethyl chain remain essentially unchanged compared to the non-deuterated analog, with C-D bond lengths measuring approximately 1.09 Angstroms, slightly shorter than the corresponding C-H bonds due to the reduced vibrational amplitude associated with the heavier deuterium isotope. The benzofuran ring system maintains planarity with minimal deviation, exhibiting root-mean-square deviations of non-hydrogen atoms typically below 0.02 Angstroms.

The electronic distribution within the molecule shows that the benzofuran oxygen atom participates in resonance interactions with the aromatic π-system, contributing to the overall stability of the heterocyclic framework. The bromine substituent introduces significant electronegativity effects that influence the charge distribution along the ethyl chain, creating a dipole moment that affects intermolecular interactions and crystal packing arrangements. Computational analysis indicates that the deuterium substitution has minimal impact on the overall electronic structure, with the primary effects being manifested in vibrational frequencies and nuclear magnetic resonance chemical shifts.

Properties

IUPAC Name

5-(2-bromo-1,1,2,2-tetradeuterioethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2/i3D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZQRRYNCMSCB-JAJFWILCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675726
Record name 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189652-25-2
Record name 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydrobenzofuran and deuterated bromoethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully monitored to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Scientific Research Applications

Synthetic Chemistry Applications

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran serves as an important building block in organic synthesis. Its structure allows for the introduction of the bromoethyl group, which can be utilized in further chemical transformations.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce nucleophiles at the bromo position.
Coupling ReactionsActs as a coupling partner in cross-coupling reactions.
FunctionalizationFacilitates the formation of more complex molecules.

Medicinal Chemistry Applications

The dihydrobenzofuran moiety is prevalent in numerous bioactive compounds. Research indicates that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that compounds derived from 2,3-dihydrobenzofuran structures showed promising anticancer activity by inhibiting specific cancer cell lines. The introduction of the bromoethyl group enhances the reactivity and potential bioactivity of these derivatives.

Material Science Applications

In material science, this compound is explored for its potential use in polymer chemistry and as a precursor for functional materials.

Table 2: Material Science Applications

ApplicationDescriptionReference
Polymer SynthesisUsed in the synthesis of functional polymers.
CoatingsPotential use in protective coatings due to its chemical stability.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, leading to unique effects on metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of 2,3-Dihydrobenzofuran Derivatives

Compounds with the 2,3-dihydrobenzofuran unit linked at different positions (2-, 4-, 5-, or 6-) exhibit distinct bioactivities. For example:

  • Compound 33 and 37 (from a tuberculosis drug study) showed exceptional activity against Mycobacterium tuberculosis compared to other positional isomers, despite minimal variation in lipophilicity (clogP range: 4.2–7.4) .
  • 5-substituted analogs (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) are preferred in alkylation reactions due to steric and electronic advantages, as seen in darifenacin synthesis .
Table 1: Positional Isomer Effects on Bioactivity
Position Example Compound clogP Bioactivity (M. tb IC₅₀)
5 5-(2-bromoethyl) 5.8 High (alkylation utility)
4 Compound 32 6.1 Moderate
6 Compound 43 5.4 Low

Data adapted from .

Halogen-Substituted Analogs

Replacing bromine with other halogens alters reactivity and application:

  • 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS: 943034-50-2): The chloro analog is less reactive in nucleophilic substitutions due to chlorine’s weaker leaving-group ability. This results in lower impurity levels (0.16% vs. bromoethyl’s 0.19% in darifenacin synthesis) but requires harsher reaction conditions .
  • Fluorinated derivatives : Fluorine substitution (e.g., in ND-11564) enhances metabolic stability and target binding but reduces electrophilicity .
Table 2: Halogen Effects on Reactivity and Yield
Substituent Reactivity (SN2) Impurity Level (%) Application Example
Bromoethyl High 0.19 Darifenacin intermediate
Chloroethyl Moderate 0.16 Alternative intermediate
Fluoroethyl Low N/A ND-11564 (antimycobacterial)

Data from .

Functional Group Variations

Modifications to the bromoethyl side chain or benzofuran core significantly impact pharmacological profiles:

  • ND-11503 : Features a (2,3-dihydrobenzofuran-5-yl)methyl group linked to an imidazothiazole carboxamide. This substitution enhances antimycobacterial activity but introduces solubility challenges .
  • Pyridine-linked analogs : 2,3-Dihydrobenzofuran substitutions on pyridine rings (e.g., 11a,12a) show potent IL-1β inhibition but inhibit cytochrome P450 enzymes, limiting therapeutic utility .

Pharmacological and Toxicological Comparisons

Metabolic Stability and Toxicity

  • 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran : Deuterium substitution reduces metabolic oxidation, prolonging half-life in preclinical studies.
  • Non-deuterated analogs: Higher susceptibility to CYP450-mediated degradation, as observed in pyridine-linked dihydrobenzofuran derivatives .

Impurity Profiles

  • Bromoethyl vs. Chloroethyl : Bromoethyl derivatives generate slightly higher impurities (e.g., 0.19% vs. 0.16% for chloroethyl in darifenacin crude batches) due to enhanced reactivity .

Biological Activity

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C10H7D4BrOC_{10}H_{7}D_{4}BrO and a molecular weight of approximately 231.12 g/mol. Its structure includes a bromine atom and deuterium substitution, which can influence its biological interactions and metabolic pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an inhibitor or modulator of various enzymes and receptors involved in critical biological processes. The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of 2,3-dihydrobenzofuran can inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. For instance, certain derivatives demonstrated IC50 values as low as 0.531 μM against PARP-1 .
  • Selectivity for Bromodomains : A series of 2,3-dihydrobenzofurans have been developed as potent inhibitors for the Bromo and Extra Terminal (BET) domain proteins. These compounds showed over 1000-fold selectivity for the second bromodomain (BD2) compared to the first (BD1), indicating their potential utility in treating cancers such as castrate-resistant prostate cancer .

Data Table: Biological Activity Overview

Biological ActivityIC50 ValueReference
PARP-1 Inhibition0.531 μM
BD2 Selectivity>1000-fold
General CytotoxicityVariable

Case Studies

  • Inhibition of PARP-1 : A study focused on the structure-activity relationship (SAR) of various substituted 2,3-dihydrobenzofurans revealed that modifications at the 2-position significantly influenced potency against PARP-1. The most effective compounds were those with additional hydroxyl or amino groups that enhanced binding affinity .
  • Bromodomain Inhibitors : Another investigation into the efficacy of dihydrobenzofurans as BET inhibitors demonstrated their potential in modulating gene expression linked to oncogenesis. The study highlighted the importance of structural modifications in achieving desired pharmacokinetic properties while maintaining high potency and selectivity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-(2,3-dihydrobenzofuran-5-yl)ethanol using triphenylphosphine dibromide (PPh₃·Br₂) in acetonitrile under nitrogen at 76–78°C. The deuterated (d4) variant likely employs deuterated ethanol precursors or deuterium exchange during synthesis to introduce isotopic labels at the ethyl group. Purification involves column chromatography and crystallization from diisopropylether to remove unreacted starting materials and byproducts like hydroxy (XI) or vinyl (XII) derivatives .

Q. How is the purity of this compound validated in pharmaceutical intermediates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is used to assess purity, with thresholds set for impurities such as dimeric byproducts (e.g., darifenacin dimer impurity, ≤0.08%) and residual solvents. For example, post-purification analysis in darifenacin synthesis confirmed <0.1% residual 5-(2-bromoethyl) derivatives via HPLC with UV detection at 220 nm. Deuterated analogs may require mass spectrometry (MS) for isotopic integrity verification .

Q. What role does this compound play in synthesizing muscarinic receptor antagonists like darifenacin?

  • Methodological Answer : It serves as a critical alkylating agent in the N-alkylation of pyrrolidine intermediates (e.g., 3-(S)-(−)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine). The reaction occurs under anhydrous conditions with potassium carbonate (K₂CO₃) in acetonitrile, though competing hydrolysis or elimination reactions necessitate rigorous temperature control (55–60°C) and inert atmospheres to minimize byproducts .

Advanced Research Questions

Q. What strategies mitigate competing elimination or hydrolysis reactions during alkylation with this compound?

  • Methodological Answer : Side reactions (e.g., formation of hydroxy or vinyl derivatives) are minimized by using anhydrous solvents (e.g., acetonitrile), controlled heating (reflux at 76–78°C), and inert gas purges (N₂). Catalytic optimization (e.g., K₂CO₃ vs. NaOH) and stoichiometric excess of the alkylating agent (1.2–1.5 eq.) improve yield. Deuterated analogs may exhibit altered reaction kinetics due to isotopic effects, requiring adjusted reaction times .

Q. How does deuterium labeling in this compound influence pharmacokinetic (PK) or metabolic stability studies?

  • Methodological Answer : The d4 label (deuterium at the ethyl group) slows metabolic degradation via the kinetic isotope effect (KIE), extending half-life in vivo. Computational ADMET studies (e.g., molecular docking with cytochrome P450 enzymes) predict reduced oxidative metabolism. Experimental validation involves LC-MS/MS to track deuterated vs. non-deuterated metabolites in rodent plasma or liver microsomes .

Q. What computational approaches predict the binding interactions of dihydrobenzofuran derivatives with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like fungal enzymes or bacterial proteins. For 2,3-dihydrobenzofuran derivatives, free energy calculations (MM-PBSA/GBSA) quantify binding affinities. Density functional theory (DFT) optimizes ligand conformers, while QSAR models correlate substituent effects (e.g., bromoethyl vs. deuterated groups) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.